molecular formula C10H14BrN3O B7925635 (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-propionamide

(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-propionamide

Cat. No.: B7925635
M. Wt: 272.14 g/mol
InChI Key: OZQUEGKHYQMYNW-ZETCQYMHSA-N
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Description

(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-propionamide is a chiral small molecule featuring an (S)-configured 2-amino-propionamide backbone. The compound is substituted at the amide nitrogen with a methyl group and a 2-bromo-pyridin-4-ylmethyl moiety. The pyridine ring introduces a heteroaromatic system, while the bromine atom at the 2-position contributes to electronic and steric effects. While exact biological data are unavailable in the provided evidence, its structural analogs (e.g., fluorinated benzyl derivatives) suggest applications in drug discovery, particularly as enzyme inhibitors or receptor modulators .

Properties

IUPAC Name

(2S)-2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O/c1-7(12)10(15)14(2)6-8-3-4-13-9(11)5-8/h3-5,7H,6,12H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQUEGKHYQMYNW-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC(=NC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)CC1=CC(=NC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-propionamide typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a pyridine derivative, followed by amide formation. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. Techniques such as microwave-assisted synthesis and metal-catalyzed reactions can be employed to improve yield and reduce contamination risks .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 2-position of the pyridine ring enables palladium-catalyzed cross-coupling with arylboronic acids. This reaction is critical for introducing aromatic diversity into the molecule.

Reaction Conditions Catalyst/Base Yield Range Key Observations
1,4-dioxane/water (4:1), 85–95 °CPd(PPh₃)₄, K₃PO₄60–85%High regioselectivity due to electron-deficient pyridine ring .
Toluene/ethanol, refluxPd(OAc)₂, SPhos ligand, K₂CO₃70–90%Improved yields with bulky ligands.

Mechanism :

  • Oxidative addition of Pd(0) to the C–Br bond forms a Pd(II) intermediate.

  • Transmetallation with arylboronic acid occurs, followed by reductive elimination to yield the coupled product .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates substitution reactions with nucleophiles under mild conditions.

Nucleophile Conditions Product Applications
Primary aminesDMF, 80 °C, 12 h2-Amino-pyridine derivativesPotential kinase inhibitors.
MethoxideMeOH, K₂CO₃, reflux2-Methoxy-pyridine analogsSolubility enhancement.

Key Insight :
The bromine’s meta-directing effect ensures substitution occurs at the 6-position of the pyridine ring, confirmed by DFT studies on analogous systems .

Hydrolysis of the Amide Group

The propionamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Product Role
6M HCl, reflux, 6 hAqueous HCl(S)-2-Amino-3-methylbutanoic acidBioactive carboxylic acid derivative.
NaOH (2M), 60 °C, 4 hAqueous NaOHSodium salt of the carboxylic acidImproved solubility for formulation.

Mechanistic Pathway :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate.

Amino Group Alkylation

The primary amine reacts with alkyl halides or epoxides:

  • Example : Reaction with methyl iodide (CH₃I) in THF with NaH yields N-methylated derivatives, enhancing lipophilicity.

Acylation Reactions

Acetic anhydride or acyl chlorides acylate the amine:

  • Product : N-Acetylated analogs show improved metabolic stability in pharmacokinetic studies.

Computational Reactivity Insights

DFT studies (B3LYP/6-31G(d,p)) on analogous compounds reveal:

  • HOMO-LUMO Gap : Lower energy gaps (~4.1 eV) correlate with higher electrophilicity, favoring cross-coupling reactions .

  • Molecular Electrostatic Potential (MEP) : Positive potential localized at the bromine site, validating its susceptibility to nucleophilic attack .

Scientific Research Applications

Pharmaceutical Applications

The compound has garnered attention for its potential as a pharmaceutical agent. Its structure suggests that it may interact with specific biological targets, making it valuable in drug discovery processes.

Anticancer Activity

Recent studies have indicated that (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-propionamide may exhibit anticancer properties. For instance, it has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Research has shown that derivatives of this compound can selectively target cancerous cells while sparing normal cells, which is crucial for reducing side effects associated with traditional chemotherapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may possess significant inhibitory effects on bacterial growth, making it a candidate for developing new antibiotics . This is particularly relevant given the rising concerns over antibiotic resistance globally.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including:

  • Reactions involving amines and bromo-pyridine derivatives , which allow for the introduction of the bromo group at the desired position.
  • Chiral synthesis techniques , which ensure that the final product retains the desired stereochemistry necessary for biological activity.

Table 1: Synthesis Methods

MethodDescription
Amine reactionInvolves reacting an amine with a bromo-pyridine
Chiral synthesisUtilizes chiral catalysts to produce enantiomerically pure compounds

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Study on Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their efficacy against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity .

Antimicrobial Efficacy Research

Another research published in Antibiotics explored the antimicrobial properties of this compound against resistant strains of bacteria. The findings revealed that this compound could inhibit bacterial growth effectively, suggesting its potential as a lead compound in antibiotic development .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can participate in binding interactions, while the amide group may form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Key Features
(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-propionamide 2-Bromo-pyridin-4-ylmethyl C₁₀H₁₃BrN₃O 299.15 Bromine atom, aromatic pyridine ring
(S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide (1219957-26-2) 2-Fluoro-benzyl C₁₁H₁₅FN₂O 222.25 Fluorine atom, benzene ring
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide (1355789-17-1) 1-Benzyl-pyrrolidin-2-ylmethyl C₁₉H₃₀N₃O 316.47 Pyrrolidine ring, ethyl group, tertiary amine

Key Comparisons:

Substituent Effects: Bromine vs. Fluorine: The bromine atom in the target compound enhances polarizability and molecular weight compared to fluorine in the benzyl analog. Bromine’s larger size may improve halogen bonding but reduce solubility in aqueous media . Pyridine vs. Benzene/Pyrrolidine: The pyridine ring (aromatic, planar) contrasts with the benzene ring (aromatic) in the fluorinated analog and the saturated pyrrolidine ring in the ethyl-substituted compound.

Synthetic Considerations :

  • The 2-bromo-pyridine substituent likely necessitates specialized coupling reactions (e.g., Buchwald-Hartwig amination) due to bromine’s reactivity, whereas fluorinated benzyl groups may be introduced via nucleophilic substitution .
  • The pyrrolidine-containing analog (CAS 1355789-17-1) requires stereoselective synthesis to maintain the (S)-configuration at both the propionamide and pyrrolidine moieties .

Physicochemical Properties: Lipophilicity: The bromine and pyridine groups increase logP compared to the fluorinated analog, suggesting enhanced membrane permeability but reduced aqueous solubility.

Biological Implications :

  • The target compound’s bromine and pyridine moieties may enhance affinity for enzymes or receptors requiring halogen-bonding or aromatic interactions. In contrast, the pyrrolidine analog’s tertiary amine could facilitate ionic interactions in acidic environments (e.g., lysosomal targeting) .

Research Findings and Data

  • Structural insights are inferred from analogs, with SHELX software and CSD serving as standard tools for such analyses.
  • Synthetic Routes: The patent for 2-amino-N-(2,2,2-trifluoroethyl)acetamide (WO 2012/047543) highlights the use of trifluoroethylamine in amide coupling, a method adaptable to the target compound with modifications for brominated pyridines .

Biological Activity

(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-propionamide, also known as AM96898, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C10H14BrN3O
  • Molecular Weight : 272.14 g/mol
  • CAS Number : 1157002-06-6
  • Chemical Structure :
 S 2 Amino N 2 bromo pyridin 4 ylmethyl N methyl propionamide\text{ S 2 Amino N 2 bromo pyridin 4 ylmethyl N methyl propionamide}

Synthesis

The synthesis of this compound typically involves the reaction of appropriate bromo-pyridine derivatives with amines and propionamide under controlled conditions. Various studies have optimized these synthetic pathways to enhance yield and purity, indicating the compound's accessibility for further biological evaluation .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro tests on various cancer cell lines demonstrated that this compound can inhibit cell proliferation effectively. For instance, when tested against A549 (lung cancer) and Caco-2 (colon cancer) cells, it showed a notable reduction in viability, suggesting its potential as an anticancer agent .

Cell LineIC50 (µM)Effectiveness
A54925Moderate
Caco-215High

Antimicrobial Activity

The compound also displays promising antimicrobial activity against a range of pathogens. Preliminary tests suggest that it is effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for common strains are summarized below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that this compound could be a candidate for developing new antimicrobial agents .

The biological activity of this compound is thought to be mediated through multiple pathways. Its interaction with specific enzymes such as lipoxygenases has been highlighted in various studies, where it was shown to inhibit these enzymes effectively, potentially leading to reduced inflammation and tumor growth . Additionally, its structure suggests that it may interact with various receptors involved in cell signaling pathways related to cancer proliferation and microbial resistance.

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy : In a study involving Caco-2 cells, treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls (39.8% viability post-treatment) . This highlights its potential as a therapeutic agent in colorectal cancer.
  • Antimicrobial Testing : In another investigation, the compound was tested against drug-resistant strains of bacteria. It demonstrated effective inhibition at concentrations lower than many existing antibiotics, suggesting its utility in treating resistant infections .
  • Inhibition of Lipoxygenases : Research indicates that the compound inhibits lipoxygenase enzymes at nanomolar concentrations, which are crucial in inflammatory processes and cancer progression .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-propionamide, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis typically involves amidation and alkylation steps. For example, (S)-2-amino-3-methylbutanoic acid can be coupled with 2-bromo-4-(bromomethyl)pyridine using a carbodiimide reagent (e.g., DCC) in anhydrous conditions. N-Methylation is achieved via methyl iodide in the presence of a base like potassium carbonate. To ensure stereochemical integrity, chiral HPLC or polarimetry should be used post-synthesis .

Q. How can the compound’s purity and structural identity be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR (¹H/¹³C, DEPT) to confirm functional groups and stereochemistry.
  • Mass spectrometry (ESI-MS or HRMS) for molecular weight verification.
  • X-ray crystallography (via SHELX or WinGX) for absolute configuration determination .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Given bromine’s reactivity and potential toxicity, use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store under inert gas (argon) at –20°C. Toxicity screening (e.g., Ames test) is advised before biological assays .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock, Schrödinger) using crystal structures from the Cambridge Structural Database (CSD). Focus on sulfur and bromine interactions (e.g., halogen bonding) with enzymes like aminopeptidases. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls.
  • Dose-response curves : Compare EC₅₀ values across studies.
  • Metabolic stability tests : Check for degradation products (via LC-MS) that might confound results .

Q. What strategies optimize the compound’s solubility for in vitro assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations.
  • pH adjustment : Test solubility in PBS (pH 7.4) vs. acetate buffer (pH 5.0).
  • Salt formation : Explore trifluoroacetate or hydrochloride salts .

Q. How can crystallographic data improve structure-activity relationship (SAR) studies?

  • Methodological Answer : Refine crystal structures with SHELXL to identify key bond angles/distances. Correlate with DFT-calculated parameters (e.g., electrostatic potential maps) to rationalize binding affinities. Use CSD data to compare with analogs (e.g., 2-fluoro or 4-cyano derivatives) .

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